molecular formula C16H13N5S B8291857 6-(1-methyl-4-phenyl-1H-imidazol-5-yl)thieno[2,3-d]pyrimidin-4-amine

6-(1-methyl-4-phenyl-1H-imidazol-5-yl)thieno[2,3-d]pyrimidin-4-amine

Cat. No. B8291857
M. Wt: 307.4 g/mol
InChI Key: NTRDNLUCOPAXFK-UHFFFAOYSA-N
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Patent
US07427616B2

Procedure details

6-(1-Methyl-4-phenyl-1H-imidazol-5-yl)-4-(methylsulfonyl)thieno[2,3-d]pyrimidine (intermediate 17) (30 mg) and concentrated NH3 (0.75 mL) were stirred in 1,4-dioxane (3 mL) for 1 hour. The solvent was evaporated and the resultant residue dissolved in a small volume of DCM. Isohexane was then added and the resultant solid filtered and dried in vacuo to give the title compound as a pale yellow solid (25 mg, 100%);
Name
6-(1-Methyl-4-phenyl-1H-imidazol-5-yl)-4-(methylsulfonyl)thieno[2,3-d]pyrimidine
Quantity
30 mg
Type
reactant
Reaction Step One
Name
intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[S:19][C:10]3[N:11]=[CH:12][N:13]=[C:14](S(C)(=O)=O)[C:9]=3[CH:8]=2)=[C:5]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:4]=[CH:3]1.[NH3:26]>O1CCOCC1>[CH3:1][N:2]1[C:6]([C:7]2[S:19][C:10]3[N:11]=[CH:12][N:13]=[C:14]([NH2:26])[C:9]=3[CH:8]=2)=[C:5]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[N:4]=[CH:3]1

Inputs

Step One
Name
6-(1-Methyl-4-phenyl-1H-imidazol-5-yl)-4-(methylsulfonyl)thieno[2,3-d]pyrimidine
Quantity
30 mg
Type
reactant
Smiles
CN1C=NC(=C1C1=CC2=C(N=CN=C2S(=O)(=O)C)S1)C1=CC=CC=C1
Name
intermediate 17
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=NC(=C1C1=CC2=C(N=CN=C2S(=O)(=O)C)S1)C1=CC=CC=C1
Name
Quantity
0.75 mL
Type
reactant
Smiles
N
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the resultant residue dissolved in a small volume of DCM
ADDITION
Type
ADDITION
Details
Isohexane was then added
FILTRATION
Type
FILTRATION
Details
the resultant solid filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC(=C1C1=CC2=C(N=CN=C2N)S1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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